4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone
Description
4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound featuring a piperazine ring linked to a phenylcyclopentyl ketone core, with a 2,5-dimethylphenyl substituent on the piperazine moiety.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c1-19-10-11-20(2)22(18-19)25-14-16-26(17-15-25)23(27)24(12-6-7-13-24)21-8-4-3-5-9-21/h3-5,8-11,18H,6-7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRWIYZDJMFHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule comprises two primary subunits:
- 1-Phenylcyclopentyl methanone : A cyclopentane ring substituted with a phenyl group and a carbonyl functionality.
- 4-(2,5-Dimethylphenyl)piperazine : A piperazine ring para-substituted with a 2,5-dimethylphenyl group.
Retrosynthetically, the ketone-carbonyl bond serves as the strategic disconnect point, suggesting a nucleophilic acyl substitution between the piperazine nitrogen and an activated carbonyl precursor.
Intermediate Synthesis Pathways
- 1-Phenylcyclopentanecarbonyl chloride : Activated carbonyl derivative for coupling with the piperazine.
- 1-(2,5-Dimethylphenyl)piperazine : Pre-synthesized piperazine derivative for nucleophilic attack.
Synthesis of 1-Phenylcyclopentanecarbonyl Chloride
Preparation of 1-Phenylcyclopentanecarboxylic Acid
The carboxylic acid precursor is synthesized via a Grignard carbonylation pathway:
- Formation of 1-phenylcyclopentanol :
Cyclopentanone reacts with phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding 1-phenylcyclopentanol after acidic workup.
$$
\text{Cyclopentanone} + \text{PhMgBr} \rightarrow \text{1-Phenylcyclopentanol}
$$ - Oxidation to 1-phenylcyclopentanecarboxylic acid :
The secondary alcohol is oxidized using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane, followed by hydrolysis to yield the carboxylic acid.
Conversion to Acid Chloride
1-Phenylcyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane:
$$
\text{1-Phenylcyclopentanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{1-Phenylcyclopentanecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction progress is monitored by thin-layer chromatography (TLC), with purification via distillation under reduced pressure.
Synthesis of 1-(2,5-Dimethylphenyl)piperazine
Cyclocondensation of 1,2-Diaminoethane
- Formation of piperazine :
Ethylene diamine reacts with 1,2-dibromoethane in ethanol under reflux, forming the piperazine ring. - Aromatic substitution :
The piperazine undergoes Buchwald-Hartwig amination with 2,5-dimethylbromobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (Xantphos), yielding 1-(2,5-dimethylphenyl)piperazine.
Coupling of Intermediates via Nucleophilic Acyl Substitution
Reaction Mechanism
The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 1-phenylcyclopentanecarbonyl chloride, displacing chloride and forming the target ketone:
$$
\text{1-Phenylcyclopentanecarbonyl chloride} + \text{1-(2,5-Dimethylphenyl)piperazine} \rightarrow \text{Product} + \text{HCl}
$$
Experimental Protocol
- Reaction setup :
- 1-(2,5-Dimethylphenyl)piperazine (1.2 equiv) is dissolved in anhydrous dichloromethane.
- Triethylamine (2.0 equiv) is added as a base to scavenge HCl.
- 1-Phenylcyclopentanecarbonyl chloride (1.0 equiv) is added dropwise at 0°C under nitrogen.
- The mixture is stirred at room temperature for 12–24 hours.
- Workup and purification :
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the piperazine ring and the tetrahedral hybridization of the carbonyl carbon, consistent with sp³–sp² bonding.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Addition of 4-dimethylaminopyridine (DMAP) (10 mol%) accelerates the acyl substitution, reducing reaction time to 6 hours.
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in the study of biological pathways and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of piperazinyl phenylcyclopentyl ketones, where structural variations occur primarily in the aryl substituent attached to the piperazine ring. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Piperazinyl Phenylcyclopentyl Ketones
Key Observations from Structural Differences
Substituent Electronic Effects :
- Methyl Groups (2,5-Dimethylphenyl) : The methyl substituents are electron-donating, which may increase the compound’s lipophilicity and membrane permeability compared to halogenated analogues. However, steric hindrance from the 2-methyl group could reduce binding efficiency to target receptors .
- Chlorine (4-Chlorophenyl and 3-Chlorophenyl) : The electron-withdrawing chlorine atom in 4-chlorophenyl and 3-chlorophenyl analogues likely enhances dipole interactions with receptor sites. The position of chlorine (para vs. meta) may influence selectivity; para-substituted derivatives often exhibit higher affinity in serotonin receptor models .
In contrast, 4-chlorophenyl and 3-chlorophenyl analogues lack this steric barrier, possibly improving receptor engagement .
Metabolic Stability :
Comparison with Non-Piperazinyl Ketones
and describe unrelated ketones (e.g., 4-Methylacetophenone, 2,4-Dimethylacetophenone), which lack the piperazine-cyclopentyl ketone scaffold. These compounds are simpler aromatic ketones with applications in fragrances or industrial chemistry, highlighting the pharmacological uniqueness of piperazinyl phenylcyclopentyl ketones .
Research Implications and Limitations
- Validate receptor binding profiles.
- Assess metabolic pathways and toxicity.
- Compare in vivo efficacy across analogues.
Biological Activity
4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound with potential applications in biological research and medicine. Its molecular formula is C24H30N2O, and it has a molecular weight of 362.51 g/mol. This compound is being explored for its interactions with biological pathways and its potential therapeutic properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. By binding to these targets, the compound can modulate their activity, leading to various biochemical effects that may influence cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties: It has been noted for its ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Potential Anticancer Activity: Preliminary studies suggest that it could have effects on cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
-
In Vitro Studies:
- A study demonstrated that the compound effectively inhibited tyrosinase activity, which is crucial for melanin biosynthesis. This effect was attributed to its structural features that promote interaction with the enzyme's active site .
- Another research indicated that the compound showed no cytotoxicity at concentrations up to 25 μM in MTT assays, suggesting a favorable safety profile for further development .
-
Comparative Analysis:
- When compared to similar compounds such as 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclohexyl ketone, it was found that the cyclopentyl structure contributes to enhanced biological activity due to better spatial orientation for receptor binding.
Data Table: Biological Activity Summary
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 4-(2,5-dimethylphenyl)piperazinyl phenylcyclopentyl ketone with high purity and yield?
Methodological Answer : The synthesis typically involves multi-step reactions:
Nitration and Substitution : Nitrate 2,5-dimethylphenylpiperazine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups, followed by reduction to form the amine intermediate .
Friedel-Crafts Acylation : React the piperazine intermediate with phenylcyclopentyl ketone via Friedel-Crafts acylation using AlCl₃ as a catalyst. Optimize solvent choice (e.g., dichloromethane) and reaction time (4–6 hrs) to minimize side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR .
Q. Q2: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and cyclopentyl methylene signals (δ 1.5–2.5 ppm) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass error .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and piperazine-ketone linkage .
Q. Q3: What preliminary biological assays are recommended to screen its pharmacological potential?
Methodological Answer :
- In Vitro Binding Assays : Test affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) via competitive radioligand binding assays (IC₅₀ values) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (EC₅₀ > 100 µM for safe therapeutic exploration) .
Advanced Research Questions
Q. Q4: How do substituent modifications (e.g., methyl groups on the phenyl ring) influence receptor binding selectivity?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with varied substituents (e.g., 2,5-diethylphenyl, 3,4-dimethylphenyl).
- Compare binding data (e.g., 2,5-dimethylphenyl shows 10× higher 5-HT₁A affinity vs. unsubstituted phenyl due to hydrophobic interactions) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to map ligand-receptor interactions. The 2,5-dimethyl groups may occupy hydrophobic pockets in receptor binding sites .
Q. Q5: How can contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies) be resolved?
Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., CHO-K1 vs. HEK-293 may express varying receptor isoforms).
- Control for solvent effects (DMSO concentration ≤0.1% to avoid artifacts) .
- Meta-Analysis : Pool data from multiple studies (≥3 independent replicates) and apply statistical corrections (e.g., Benjamini-Hochberg for false discovery rate) .
Q. Q6: What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer :
- Cyclopentyl Group Optimization : Replace phenylcyclopentyl ketone with fluorinated cyclopentyl analogs to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester or carbamate moieties at the piperazine nitrogen to enhance bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify metabolic hotspots .
Q. Q7: How can computational methods predict off-target interactions early in development?
Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known off-target ligands (e.g., adrenergic receptors).
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
Data Contradiction & Validation
Q. Q8: How should researchers address discrepancies in reported synthetic yields (e.g., 23% vs. 42% for similar ketones)?
Methodological Answer :
- Reaction Parameter Optimization :
- Temperature control: Lower temperatures (0°C) during nitration reduce byproduct formation .
- Catalyst screening: Compare AlCl₃ vs. FeCl₃ for Friedel-Crafts efficiency .
- Yield Reproducibility : Replicate reactions ≥3 times under inert atmosphere (N₂/Ar) to minimize oxidation .
Q. Q9: What analytical techniques confirm the absence of regioisomeric impurities in the final product?
Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals to confirm substitution patterns (e.g., 2,5-dimethyl vs. 3,4-dimethyl isomers) .
- LC-MS/MS : Use MRM transitions to detect trace impurities (<0.1%) with distinct fragmentation patterns .
Safety & Handling
Q. Q10: What are the critical safety considerations for handling this compound in vitro and in vivo?
Methodological Answer :
- Toxicity Profile : Reference analogous compounds (e.g., LD₅₀ = 800 mg/kg in mice via intraperitoneal route) to establish safe dosing thresholds .
- PPE Requirements : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage (flammable liquid classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
